Cas no 749147-66-8 (Ethanimidic acid,2-(methylthio)-, ethyl ester)

Ethanimidic acid,2-(methylthio)-, ethyl ester 化学的及び物理的性質
名前と識別子
-
- Ethanimidic acid,2-(methylthio)-, ethyl ester
- 2-METHYLSULFANYL-ACETIMIDIC ACID ETHYL ESTER
- ethyl 2-methylsulfanylethanimidate
- 749147-66-8
- DTXSID10695249
- AKOS011987824
- 2-METHYLSULFANYL-ACETIMIDICACIDETHYLESTER
- Ethyl 2-(methylsulfanyl)ethanimidate
- EN300-7166019
- ethyl 2-(methylsulfanyl)ethanecarboximidate
-
- MDL: MFCD07787097
- インチ: InChI=1S/C5H11NOS/c1-3-7-5(6)4-8-2/h6H,3-4H2,1-2H3
- InChIKey: GUTOZQAJWAALDO-UHFFFAOYSA-N
- ほほえんだ: CCOC(=N)CSC
計算された属性
- せいみつぶんしりょう: 133.05613515g/mol
- どういたいしつりょう: 133.05613515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 4
- 複雑さ: 74.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.4Ų
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 1.3
- ひょうめんでんか: 0
Ethanimidic acid,2-(methylthio)-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7166019-0.05g |
ethyl 2-(methylsulfanyl)ethanecarboximidate |
749147-66-8 | 95.0% | 0.05g |
$768.0 | 2025-03-12 | |
Enamine | EN300-7166019-0.25g |
ethyl 2-(methylsulfanyl)ethanecarboximidate |
749147-66-8 | 95.0% | 0.25g |
$840.0 | 2025-03-12 | |
Enamine | EN300-7166019-1.0g |
ethyl 2-(methylsulfanyl)ethanecarboximidate |
749147-66-8 | 95.0% | 1.0g |
$914.0 | 2025-03-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376790-50mg |
Ethyl 2-(methylthio)acetimidate |
749147-66-8 | 98% | 50mg |
¥16588.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376790-500mg |
Ethyl 2-(methylthio)acetimidate |
749147-66-8 | 98% | 500mg |
¥23673.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376790-1g |
Ethyl 2-(methylthio)acetimidate |
749147-66-8 | 98% | 1g |
¥19742.00 | 2024-07-28 | |
Enamine | EN300-7166019-10.0g |
ethyl 2-(methylsulfanyl)ethanecarboximidate |
749147-66-8 | 95.0% | 10.0g |
$3929.0 | 2025-03-12 | |
Enamine | EN300-7166019-0.1g |
ethyl 2-(methylsulfanyl)ethanecarboximidate |
749147-66-8 | 95.0% | 0.1g |
$804.0 | 2025-03-12 | |
Enamine | EN300-7166019-5.0g |
ethyl 2-(methylsulfanyl)ethanecarboximidate |
749147-66-8 | 95.0% | 5.0g |
$2650.0 | 2025-03-12 | |
Enamine | EN300-7166019-0.5g |
ethyl 2-(methylsulfanyl)ethanecarboximidate |
749147-66-8 | 95.0% | 0.5g |
$877.0 | 2025-03-12 |
Ethanimidic acid,2-(methylthio)-, ethyl ester 関連文献
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
Ethanimidic acid,2-(methylthio)-, ethyl esterに関する追加情報
Ethanimidic acid,2-(methylthio)-, ethyl ester (CAS No. 749147-66-8): A Comprehensive Overview
Ethanimidic acid,2-(methylthio)-, ethyl ester, identified by its CAS number 749147-66-8, is a significant compound in the field of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various biochemical pathways. Understanding its chemical characteristics, synthesis methods, and emerging research applications is crucial for leveraging its full potential in scientific and industrial contexts.
The molecular structure of Ethanimidic acid,2-(methylthio)-, ethyl ester consists of an ethanimidic acid backbone modified with a methylthio group and an ethyl ester substituent. This configuration imparts distinct reactivity and functionality, making it a valuable intermediate in organic synthesis. The presence of the methylthio group enhances its solubility in polar organic solvents, facilitating its use in various chemical reactions and processes.
In recent years, there has been growing interest in the applications of Ethanimidic acid,2-(methylthio)-, ethyl ester in pharmaceutical research. Its unique chemical properties make it a promising candidate for developing novel therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. This has led to investigations into its potential as an anti-inflammatory agent, with preliminary results suggesting promising outcomes in preclinical models.
The synthesis of Ethanimidic acid,2-(methylthio)-, ethyl ester involves a series of well-defined chemical reactions that highlight the compound's versatility. Typically, the synthesis begins with the reaction of ethanimidic acid with thiomethanol to introduce the methylthio group. Subsequently, esterification is carried out to attach the ethyl ester moiety. These steps require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, have been employed to optimize the synthesis process.
One of the key advantages of working with Ethanimidic acid,2-(methylthio)-, ethyl ester is its compatibility with a wide range of functional groups. This allows for further derivatization and customization, enabling researchers to tailor its properties for specific applications. For example, modifications at the methylthio group can alter its interactions with biological targets, enhancing its efficacy as a pharmacological agent. Such flexibility makes it an indispensable tool in drug discovery and development.
Recent advancements in analytical chemistry have enabled more detailed characterization of Ethanimidic acid,2-(methylthio)-, ethyl ester. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide insights into its molecular structure and purity. These analytical methods are crucial for ensuring that the compound meets the stringent requirements for pharmaceutical applications. Additionally, computational modeling has been used to predict the behavior of this compound in various environments, aiding in the design of experiments and optimization of synthetic routes.
The potential applications of Ethanimidic acid,2-(methylthio)-, ethyl ester extend beyond pharmaceuticals into other areas such as agrochemicals and material science. Its structural motifs are found in natural products that exhibit bioactivity against pests and pathogens. By leveraging these natural templates, researchers aim to develop new compounds that are both effective and environmentally friendly. Furthermore, its reactivity makes it a valuable building block for designing novel materials with specific properties.
In conclusion, Ethanimidic acid,2-(methylthio)-, ethyl ester (CAS No. 749147-66-8) is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and synthetic accessibility make it a valuable asset for researchers working on drug discovery, material science, and beyond. As our understanding of its applications grows, so does its importance in advancing scientific knowledge and innovation.
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